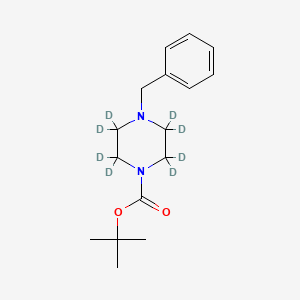

4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester

Vue d'ensemble

Description

4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester, also known as tert-Butyl 4-benzylpiperazine-1-carboxylate, is a chemical compound with the molecular formula C16H24N2O2 . It is an isotope labelled intermediate in the synthesis of PAC-1-d8, a caspase 3 activator .

Synthesis Analysis

The synthesis of this compound involves the acylation of diethyl malonate using magnesium chloride and triethylamine .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzyl group attached to a piperazine ring, which is further connected to a carboxylic acid group esterified with a tert-butyl group . The compound has a molecular weight of 276.37 g/mol .Chemical Reactions Analysis

As an intermediate in the synthesis of PAC-1-d8, this compound is involved in the acylation reaction with diethyl malonate . Further details about its chemical reactions are not available in the retrieved sources.Physical and Chemical Properties Analysis

This compound has a molecular weight of 276.37 g/mol. It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It is soluble in Chloroform, DCM, Ethyl Acetate, and Methanol . The compound has a boiling point of 362.5±35.0°C at 760 mmHg and a density of 1.1±0.1 g/cm3 .Applications De Recherche Scientifique

Activation and Esterification in Organic Synthesis

4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester is often used in the activation of carboxylic acids and their conversion into active esters, which are key intermediates in various chemical reactions. For instance, Basel and Hassner (2002) demonstrated the activation of carboxylic acids in the presence of DMAP with tert-butyl carbonates, leading to the efficient formation of active esters, important for reactions with primary and secondary amines to afford amides or peptides (Basel & Hassner, 2002).

Use in Protecting Groups

Another application is in the synthesis of protected forms of carboxylic acids. Sedighi and Lipton (2005) reported on the conversion of carboxylic acids to their 1,1-dimethylallyl (DMA) esters in two steps, highlighting the compatibility of tert-butyl, benzyl, and Fmoc protecting groups with palladium-catalyzed deprotection (Sedighi & Lipton, 2005).

Synthesis of Functional Polymers

In polymer science, the compound plays a role in the design and synthesis of functional cyclic esters. Trollsås et al. (2000) described the synthesis and copolymerization of new cyclic esters containing protected functional groups, such as hydroxyl, amino, and carboxyl, using a variety of protecting groups including tert-butyl (Trollsås et al., 2000).

Selective Deprotection in Organic Chemistry

In organic chemistry, selective deprotection is a vital process. Khurana and Arora (2009) showed that benzyl esters of various acids can be chemoselectively cleaved to yield the parent carboxylic acids, while other protecting functionalities like tert-butyl esters remain unaffected (Khurana & Arora, 2009).

Application in Drug Synthesis and CNS Receptors

In medicinal chemistry, derivatives of this compound have been used for synthesizing compounds targeting central nervous system receptors. Beduerftig, Weigl, and Wünsch (2001) developed a novel synthesis pathway for compounds interacting with CNS receptors, highlighting the versatility of these derivatives (Beduerftig, Weigl, & Wünsch, 2001).

Synthesis of Novel Cyclic Amino Acids

In the synthesis of novel cyclic amino acids, Hao, Ohkura, Amii, and Uneyama (2000) used tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxylate ester, a related compound, to create new types of cyclic amino acids (Hao, Ohkura, Amii, & Uneyama, 2000).

Mécanisme D'action

Target of Action

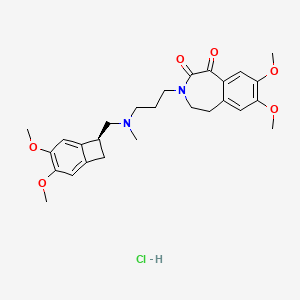

The primary target of 4-Benzylpiperazine-1-carboxylic Acid-d8 tert-Butyl Ester is the enzyme caspase 3 . Caspase 3 is a crucial mediator of programmed cell death, or apoptosis. It is activated in the apoptotic cell both by extrinsic (death ligand) and intrinsic (mitochondrial) pathways .

Mode of Action

It is known that the compound acts as an activator of caspase 3 . This activation triggers a cascade of proteolytic activity within the cell, leading to apoptosis, or programmed cell death .

Biochemical Pathways

The activation of caspase 3 by this compound affects the apoptotic pathway. Apoptosis is a critical process in development and tissue homeostasis. It is also a defense mechanism against disease, such as cancer . The activation of caspase 3 leads to the cleavage of key cellular proteins, resulting in the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation .

Pharmacokinetics

The compound is soluble in chloroform, dcm, ethyl acetate, and methanol , suggesting it may have good bioavailability

Result of Action

The activation of caspase 3 by this compound leads to apoptosis, or programmed cell death . This can result in the removal of damaged or diseased cells, which is beneficial in the treatment of diseases such as cancer .

Propriétés

IUPAC Name |

tert-butyl 4-benzyl-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHSMUYEAWMYLM-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC2=CC=CC=C2)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)

![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxy-3-methylbutyl)amino]-2-oxoethyl]imino]-2-deoxy-, -g](/img/no-structure.png)

![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)